![molecular formula C5H8N2O2S B14591479 5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one CAS No. 61516-16-3](/img/structure/B14591479.png)
5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound containing a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions
5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of substituted thiadiazole derivatives.
科学研究应用
5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
- Imidazole-containing compounds
Uniqueness
5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
61516-16-3 |
|---|---|
分子式 |
C5H8N2O2S |
分子量 |
160.20 g/mol |
IUPAC 名称 |
5-propan-2-yloxy-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C5H8N2O2S/c1-3(2)9-5-6-4(8)7-10-5/h3H,1-2H3,(H,7,8) |
InChI 键 |
VMIWGTCNOGQYQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=NC(=O)NS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


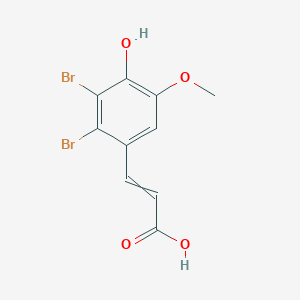

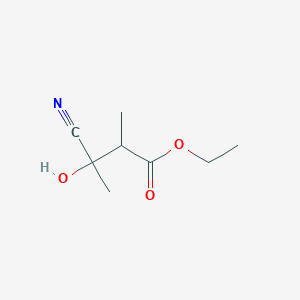
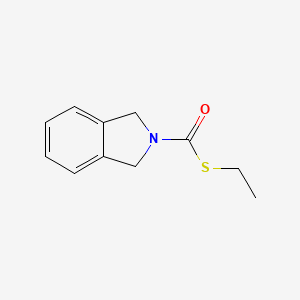
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
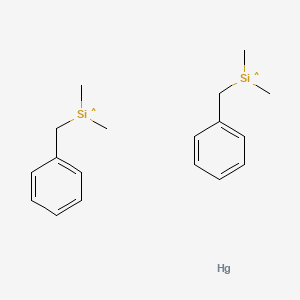
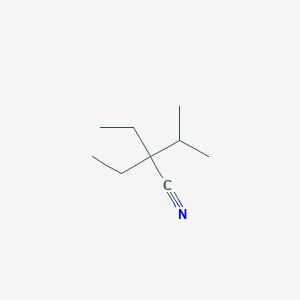
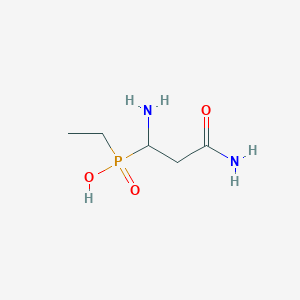
![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)

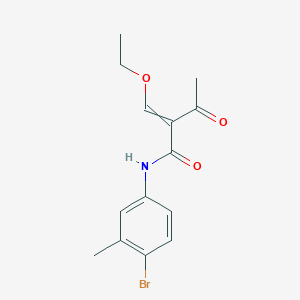
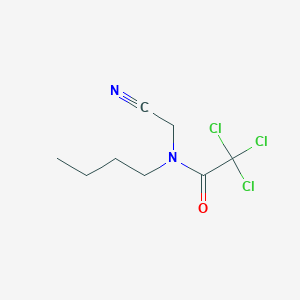
![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)
